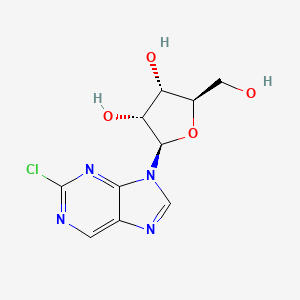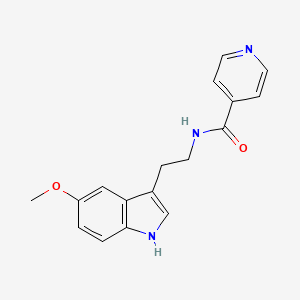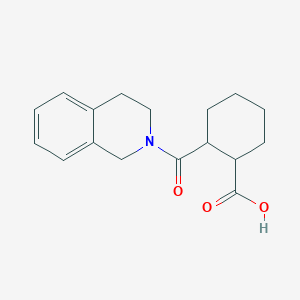
2-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)cyclohexanecarboxylic acid is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)cyclohexanecarboxylic acid typically involves multicomponent reactions. One common method is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production methods for this compound often involve the use of prefunctionalized N-arylated or protected tetrahydroisoquinoline to improve reaction performance and prevent oxidation of the unprotected nitrogen .
Chemical Reactions Analysis
Types of Reactions: 2-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like H₂O₂.
Reduction: Can be reduced using agents like sodium borohydride (NaBH₄).
Substitution: Undergoes nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: H₂O₂, TBHP.
Reduction: NaBH₄.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)cyclohexanecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antineuroinflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as a direct, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction, causing the dissociation of Nrf2 from Keap1 in the cytosol . This interaction plays a crucial role in cellular defense mechanisms against oxidative stress.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features and biological activities.
N-Benzyl Tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives: Studied for their potential as inhibitors of the PD-1/PD-L1 pathway.
Uniqueness: 2-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)cyclohexanecarboxylic acid is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets and exhibit a wide range of biological activities .
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H21NO3/c19-16(14-7-3-4-8-15(14)17(20)21)18-10-9-12-5-1-2-6-13(12)11-18/h1-2,5-6,14-15H,3-4,7-11H2,(H,20,21) |
InChI Key |
YMXKNOSJIYWEQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C3C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


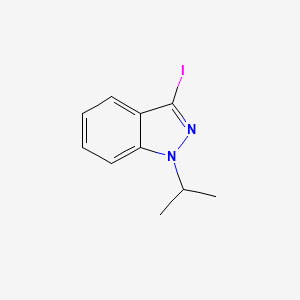
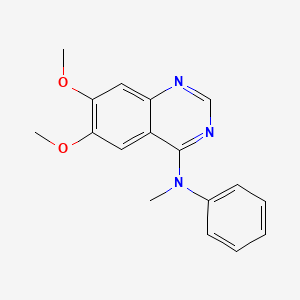
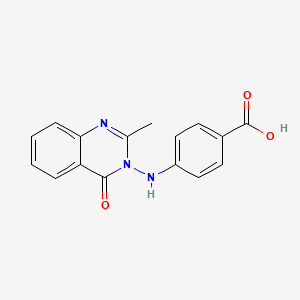

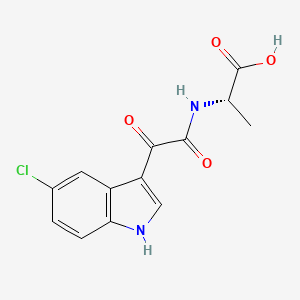
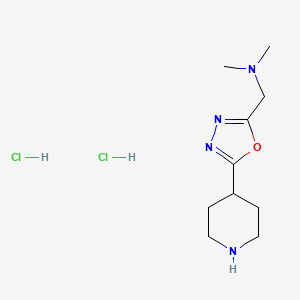
![8-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B11839231.png)
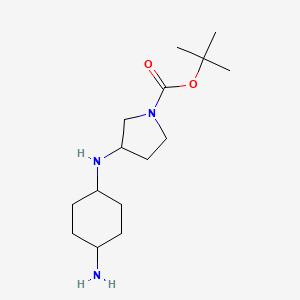
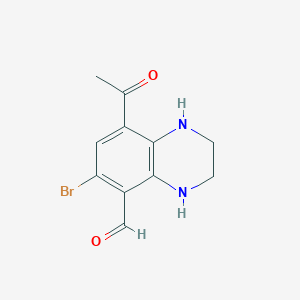


![4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11839247.png)
